REACTION_CXSMILES
|
N.[Na].C([O:10][CH:11]1[CH2:16][CH2:15][C:14]([CH:19]([NH2:22])[CH2:20][CH3:21])([O:17][CH3:18])[CH2:13][CH2:12]1)C1C=CC=CC=1>O1CCCC1>[NH2:22][CH:19]([C:14]1([O:17][CH3:18])[CH2:15][CH2:16][CH:11]([OH:10])[CH2:12][CH2:13]1)[CH2:20][CH3:21] |^1:1|
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
170 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
40
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1CCC(CC1)(OC)C(CC)N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed into a Schlenk flask
|
Type
|
TEMPERATURE
|
Details
|
cooled in a dryice-isopropanol bath
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
After complete conversion, the reaction was quenched by addition of methanol
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
dilute hydrochloric acid and evaporated several times
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC)C1(CCC(CC1)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 160.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |